9-(b-L-Arabinofuranosyl)guanine
Description
Overview of 9-(β-D-Arabinofuranosyl)guanine as a Nucleoside Analog
9-(β-D-arabinofuranosyl)guanine (ara-G) is classified as a nucleoside analog, a type of antimetabolite. Its structure consists of the purine (B94841) base guanine (B1146940) attached to an arabinose sugar. ontosight.aiebi.ac.uk This configuration is distinct from the deoxyribose sugar found in the natural DNA building block, deoxyguanosine. The key structural difference lies in the stereochemistry at the 2'-carbon of the sugar ring, where the hydroxyl group is in the "up" (beta) position, unlike the "down" position in natural ribonucleosides.
The therapeutic and research utility of ara-G stems from its mechanism of action as a cytotoxic agent. wikipedia.org To become active within a cell, ara-G must undergo phosphorylation, a process initiated by the enzymes deoxyguanosine kinase and deoxycytidine kinase. drugbank.combccancer.bc.caki.se This multi-step process converts ara-G into its pharmacologically active 5'-triphosphate form, arabinofuranosylguanine triphosphate (ara-GTP). drugbank.combccancer.bc.canih.gov
As a structural analog of deoxyguanosine triphosphate (dGTP), ara-GTP competes with this natural substrate for incorporation into elongating DNA strands by DNA polymerases. nih.govdrugbank.com The incorporation of ara-G into the DNA chain effectively terminates further elongation, thereby halting DNA synthesis. ontosight.ainih.govmedchemexpress.com This disruption of DNA replication ultimately triggers apoptosis, or programmed cell death. patsnap.com A crucial finding in the research of ara-G is its selective toxicity toward T-lymphocytes (T-cells) over B-lymphocytes. ebi.ac.ukbccancer.bc.cacancercareontario.ca This selectivity is attributed to the preferential accumulation of the active metabolite, ara-GTP, in T-cells. drugbank.commedchemexpress.com
Table 1: Chemical Properties of 9-(β-D-Arabinofuranosyl)guanine
| Property | Value |
|---|---|
| Chemical Name | 2-amino-9-(β-D-arabinofuranosyl)-1,9-dihydro-6H-purin-6-one |
| Synonyms | ara-G, Arabinofuranosylguanine |
| Molecular Formula | C₁₀H₁₃N₅O₅ |
| Molecular Weight | 283.24 g/mol |
| CAS Number | 38819-10-2 |
Relationship to Nelarabine (B1678015) as a Prodrug in Research
The clinical development of ara-G was initially hampered by a significant practical challenge: its very poor water solubility. nih.gov This property made it difficult to formulate for intravenous administration and limited its evaluation in in-vivo studies. To overcome this obstacle, researchers developed Nelarabine, a water-soluble prodrug of ara-G. nih.govbohrium.commedscape.com A prodrug is an inactive compound that is converted into its active form within the body.
Nelarabine is the 6-methoxy derivative of ara-G, a modification that increases its water solubility approximately tenfold compared to the parent compound. nih.gov Following administration, Nelarabine is rapidly and extensively converted into the active ara-G in the bloodstream. bccancer.bc.cacancercareontario.ca This conversion is catalyzed by the ubiquitous enzyme adenosine (B11128) deaminase (ADA). drugbank.compatsnap.com The development of Nelarabine was a critical step that circumvented the formulation issues of ara-G, enabling its systemic delivery and facilitating the clinical trials necessary to evaluate its therapeutic potential. nih.gov
Table 2: Metabolic Activation of Nelarabine
| Step | Precursor | Enzyme(s) | Product |
|---|---|---|---|
| 1. Demethylation | Nelarabine | Adenosine Deaminase (ADA) | 9-(β-D-arabinofuranosyl)guanine (ara-G) |
| 2. Phosphorylation | ara-G | Deoxyguanosine Kinase (dGK), Deoxycytidine Kinase (dCK) | ara-GMP (monophosphate) |
| 3. Phosphorylation | ara-GMP | Nucleotide Kinases | ara-GDP (diphosphate) |
| 4. Phosphorylation | ara-GDP | Nucleotide Kinases | ara-GTP (triphosphate) - Active Metabolite |
Historical Development and Initial Research Focus
The history of ara-G research spans several decades, beginning with its initial chemical synthesis in the early 1960s by Reist and Goodman. tandfonline.com However, significant interest in the compound for cancer therapy was kindled by a key clinical observation made in the 1970s. Researchers noted that individuals with a rare genetic disorder, purine nucleoside phosphorylase (PNP) deficiency, exhibited a profound lack of T-cells while retaining normal B-cell function. nih.gov
This observation led to the crucial hypothesis that the accumulation of a purine nucleoside, specifically deoxyguanosine, was selectively toxic to T-cells. Scientists theorized that a deoxyguanosine analog resistant to degradation by the PNP enzyme could serve as a targeted agent against T-cell malignancies. nih.gov Subsequent laboratory studies identified ara-G as a promising candidate; it was found to be resistant to PNP degradation and demonstrated the predicted selective toxicity against T-lymphoblastoid cells at micromolar concentrations. nih.govnih.gov
Despite these promising preclinical findings, the aforementioned poor water solubility of ara-G presented a major barrier to its clinical application. nih.gov This challenge was ultimately overcome with the synthesis of the soluble prodrug, Nelarabine, in the late 1970s. bohrium.comresearchgate.net The improved solubility and bioavailability afforded by Nelarabine allowed for the initiation of the first Phase I clinical trial in 1994, marking a pivotal moment in the transition of ara-G from a laboratory compound to a clinically evaluated therapeutic agent. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13N5O5 |
|---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
2-amino-9-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6+,9-/m0/s1 |
InChI Key |
NYHBQMYGNKIUIF-HJGQOHIQSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action in Research
Cellular Uptake and Transport Mechanisms
Detailed studies on how 9-(β-L-Arabinofuranosyl)guanine enters cells are not described in the current body of scientific literature. For the D-enantiomer, transport into cells is known to be mediated by human Equilibrative Nucleoside Transporters (hENTs). nih.govnih.govmdpi.com However, research specifically investigating the role of these or other nucleoside transporters in the uptake of the L-enantiomer, or quantifying its specific transporter affinities, has not been published.
While some research on other L-nucleoside analogs, such as 2′-fluoro-5-methyl-β-L-arabinofuranosyluracil (L-FMAU), has shown they can enter cells through both equilibrative-sensitive and -insensitive transport systems, this cannot be assumed to be the case for 9-(β-L-Arabinofuranosyl)guanine without direct experimental evidence. nih.gov
Intracellular Metabolism and Phosphorylation Cascade
The activation of nucleoside analogs typically requires a series of phosphorylation steps, beginning with the conversion to a monophosphate form. This initial, rate-limiting step is catalyzed by specific cellular kinases.
Initial Phosphorylation to Monophosphate (ara-GMP)
For the D-enantiomer (D-araG), this critical first phosphorylation step is well-documented to be carried out by two key enzymes. nih.govnih.govnih.govresearchgate.net However, specific studies confirming and detailing the phosphorylation of 9-(β-L-Arabinofuranosyl)guanine to its monophosphate form (L-ara-GMP) are absent from the literature.
Cytosolic deoxycytidine kinase (dCK) is a primary kinase responsible for the phosphorylation of the D-enantiomer of araG. nih.govnih.govresearchgate.net Intriguing research on other L-nucleoside analogs, specifically adenosine (B11128) derivatives, has indicated that dCK can, in some cases, surprisingly show a preference for the L-enantiomer over the natural D-form. acs.org Nonetheless, no studies have specifically tested or confirmed the activity of dCK on 9-(β-L-Arabinofuranosyl)guanine.
Mitochondrial deoxyguanosine kinase (DGUOK) is the other key enzyme responsible for the initial phosphorylation of D-araG, particularly at low concentrations. nih.govresearchgate.net The enantioselectivity of DGUOK with respect to 9-(β-L-Arabinofuranosyl)guanine has not been investigated in published research. Therefore, its role, if any, in the metabolism of the L-enantiomer remains unknown.
Subsequent Phosphorylation to Di- and Triphosphate (ara-GDP, ara-GTP)
Following its formation, ara-GMP is further phosphorylated to its diphosphate (B83284) (ara-GDP) and then to its active triphosphate form (ara-GTP). nih.govmdpi.com This sequential phosphorylation is essential for the compound's ultimate mechanism of action, as ara-GTP is the metabolite that directly interacts with DNA synthesis machinery. pharmacology2000.comresearchgate.net The accumulation of ara-GTP within the cell is a key determinant of the selective toxicity of its D-enantiomer, ara-G, towards certain types of cancer cells, such as T-lymphoblasts. medchemexpress.com
The conversion of ara-GMP to ara-GDP is mediated by nucleoside monophosphate kinases (NMPKs). researchgate.net These enzymes are critical for the phosphorylation of various nucleoside and nucleotide analogs used in therapeutic research. nih.gov Specifically, guanylate kinase (GUK), a type of NMPK, has been shown to phosphorylate the monophosphate form of the guanosine (B1672433) analog, ara-G. nih.gov
The final phosphorylation step, the conversion of ara-GDP to the active ara-GTP, is catalyzed by nucleoside diphosphate kinases (NDPKs). nih.gov NDPKs are enzymes that facilitate the transfer of a terminal phosphate (B84403) group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate. wikipedia.org This reaction maintains the cellular pool of various nucleoside triphosphates required for processes such as DNA synthesis. wikipedia.org
Deactivation Pathways (e.g., 5'-Nucleotidase)
The intracellular concentration and cytotoxic effect of 9-(β-L-arabinofuranosyl)guanine can be diminished through deactivation pathways. One such mechanism is the dephosphorylation of the nucleoside analog by enzymes like 5'-nucleotidase (5'-NT). mdpi.com This process can reverse the activation steps, thereby reducing the amount of the active ara-GTP available to exert its effect.
Molecular Targets and Downstream Effects
The primary molecular target for the active metabolite of 9-(β-L-arabinofuranosyl)guanine, ara-GTP, is the DNA replication machinery. Its interaction with this machinery leads to the cessation of DNA elongation and subsequent cellular effects.
DNA Polymerase Inhibition and Chain Termination
The triphosphate form, ara-GTP, acts as a competitive inhibitor of DNA polymerases. nih.gov It competes with the natural deoxynucleoside triphosphate, dGTP, for incorporation into the growing DNA strand. nih.gov Once incorporated, the arabinose sugar of ara-GTP, which has a 3'-hydroxyl group in the incorrect stereochemical orientation, prevents the formation of the subsequent phosphodiester bond. This leads to the termination of DNA chain elongation. pharmacology2000.comresearchgate.netmedchemexpress.comfrontiersin.org This abrupt halt in DNA synthesis is a primary mechanism of its cytotoxicity. nih.gov Studies have shown that DNA polymerase alpha is particularly sensitive to inhibition by ara-GTP. nih.gov
Induction of Apoptosis (Molecular Pathways)
A critical outcome of the molecular damage induced by ara-G is the initiation of apoptosis, or programmed cell death. nih.gov Research has firmly established that the incorporation of ara-G into DNA is a necessary prerequisite for the induction of apoptosis in T-lymphoblastic cells. nih.gov Studies have shown a direct linear relationship between the amount of ara-G incorporated into the DNA of S-phase cells and the subsequent increase in apoptotic markers, such as high molecular weight DNA fragmentation. nih.gov When the incorporation of ara-G into DNA is blocked, the biochemical and morphological signs of apoptosis are abolished, even when high intracellular levels of the active ara-GTP are present. nih.gov
The apoptotic process triggered by ara-G appears to involve caspase-dependent pathways. nih.gov Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. The activation of specific caspases, such as caspase-3, -8, and -9, is a hallmark of apoptosis. mdpi.com The release of mitochondrial proteins, such as cytochrome c and Smac/DIABLO, can trigger the activation of caspase-9, which in turn activates executioner caspases like caspase-3. nih.gov While the precise upstream signaling cascade initiated by ara-G-induced DNA damage is complex, it ultimately converges on the activation of these key apoptotic executioners, leading to the orderly dismantling of the cell. nih.gov
Research on Selectivity and Differential Activity
T-Cell Lineage Specificity Studies
Research has consistently demonstrated that the cytotoxicity of ara-G is most pronounced in T-lymphoblasts and mature T-cells compared to other hematopoietic cell lines. nih.govresearchgate.net The prodrug of ara-G, nelarabine (B1678015), has shown significant antileukemic activity specifically in T-lymphoblastic leukemia. nih.gov This lineage-specific toxicity is a key area of investigation. nih.gov
The primary mechanism for ara-G's selective toxicity is the preferential intracellular accumulation of its active metabolite, 9-(β-L-arabinofuranosyl)guanine triphosphate (ara-GTP). nih.govresearchgate.net Ara-G is transported into the cell and subsequently phosphorylated three times to form ara-GTP, which then exerts its cytotoxic effects by inhibiting DNA synthesis. nih.govresearchgate.net
Studies comparing different leukemic cell lines have shown that T-lymphoblastoid cells are uniquely efficient at this conversion process. nih.gov For instance, the CEM (T-lymphoblast) cell line was found to be the most sensitive to ara-G-induced apoptosis and accumulated the highest levels of ara-GTP when compared with Raji (B-lymphoblast) and ML-1 (myeloid) cell lines. nih.gov In one study, MOLT-4 T-lymphoblasts accumulated 80-fold higher levels of ara-GTP and were 50- to 380-fold more sensitive to growth inhibition by ara-G than other cell lines investigated. nih.gov
This selective accumulation is not limited to cultured cell lines. Research on freshly isolated leukemic cells from patients has confirmed these findings. T-acute lymphocytic leukemia (T-ALL) cells showed significantly higher median levels of ara-GTP accumulation compared to acute myelogenous leukemia (AML) or chronic lymphocytic leukemia (CLL) cells. nih.gov This differential is a primary determinant of the compound's T-cell-specific activity. nih.govnih.gov In contrast, myeloid and B-cells accumulate lower amounts of ara-GTP. nih.gov
| Cell Type | Median ara-GTP Accumulation (pmol per 10⁷ cells) | Reference |
|---|---|---|
| T-acute lymphocytic leukemia (T-ALL) | 187 | nih.gov |
| Acute myelogenous leukemia (AML) | 72 | nih.gov |
| Chronic lymphocytic leukemia (CLL) | 31 | nih.gov |
The differential phosphorylation of ara-G in T-cells is directly linked to the expression and activity of specific enzymes. nih.gov The initial and rate-limiting step in the activation of ara-G is its phosphorylation to the monophosphate form (ara-GMP). nih.gov Two key enzymes responsible for this are deoxycytidine kinase (dCK) and deoxyguanosine kinase (dGK). nih.govaacrjournals.orgmdpi.com
Research indicates that the activity of these kinases is particularly high in T-cells, especially in activated and immature T-lymphoblasts. nih.govnih.gov Studies using a radiolabeled analog, [18F]F-AraG, confirmed that its accumulation is mediated by dCK and dGK, whose activities are upregulated in activated T-cells. nih.govaacrjournals.org Comparative expression analyses have shown that T-cells exhibit the highest expression of both dCK and dGK among various immune cell types. aacrjournals.org Specifically, dCK is known to be expressed at high levels in lymphoid tissues, with particularly elevated levels in immature T-lymphoblasts. nih.gov This heightened kinase activity facilitates the efficient conversion of ara-G to ara-GMP, leading to the high intracellular concentrations of ara-GTP that are selectively toxic to T-cells. mdpi.com
| Enzyme | Function | Expression Profile in T-Cells | Reference |
|---|---|---|---|
| Deoxycytidine Kinase (dCK) | Phosphorylates ara-G to ara-GMP (first phosphorylation step). | High expression in lymphoid tissues, particularly in immature T-lymphoblasts. Activity is upregulated in activated T-cells. | nih.govaacrjournals.orgnih.gov |
| Deoxyguanosine Kinase (dGK) | Phosphorylates ara-G to ara-GMP (first phosphorylation step). | High expression and upregulated activity in activated T-cells. | nih.govaacrjournals.org |
Comparative Studies with Other Purine (B94841) Nucleoside Analogs
The selectivity of 9-(β-L-arabinofuranosyl)guanine becomes more apparent when compared with other purine nucleoside analogs (PNAs) used in chemotherapy. nih.govresearchgate.net The class of PNAs includes well-known agents like fludarabine (B1672870), cladribine (B1669150), and pentostatin. nih.govresearchgate.net
A direct comparative study investigated the metabolism of ara-G versus 1-beta-D-arabinofuranosylcytosine (ara-C) in freshly isolated leukemic cells. nih.gov The results showed that while ara-G metabolism and ara-GTP accumulation were significantly higher in T-ALL cells, there was no such selective accumulation of ara-C's active triphosphate form among T-ALL, AML, CLL, and non-T, non-B-cell ALL cells. nih.gov This highlights a metabolic basis for selectivity that is specific to ara-G. nih.gov
Nelarabine, the prodrug of ara-G, has been consistently reported to be more cytotoxic to T-lineage leukemias than to B-lineage leukemias. mdpi.com While many PNAs like fludarabine and cladribine are effective in a range of lymphoid malignancies, including B-cell cancers, ara-G's activity is more narrowly and potently focused on T-cell malignancies. nih.govresearchgate.netmdpi.com Furthermore, forodesine, another guanosine (B1672433) analog that inhibits purine nucleoside phosphorylase (PNP), appears to not have cross-resistance with nelarabine, suggesting different mechanisms of action and resistance that distinguish these T-cell active agents. mdpi.com The unique T-cell specificity of ara-G is therefore a distinguishing feature among the broader class of purine nucleoside analogs. nih.govnih.gov
Mechanisms of Resistance to 9 B L Arabinofuranosyl Guanine in Research Models
Alterations in Intracellular Accumulation of Active Metabolites
A primary mechanism of resistance to L-araG involves a decrease in the intracellular concentration of its active triphosphate form, araGTP. nih.govnih.gov This reduction can stem from several factors, including impaired phosphorylation of the parent compound or decreased uptake into the cell.
The phosphorylation of L-araG to its active triphosphate metabolite is a critical step for its cytotoxic activity. nih.gov This process is primarily mediated by two key enzymes: deoxycytidine kinase (dCK) in the cytosol and nucleus, and deoxyguanosine kinase (dGK, or DGUOK) in the mitochondria. nih.govnih.govmdpi.com
Research has demonstrated that a reduction or complete loss of the activity of these kinases is a significant factor in acquired resistance to L-araG. nih.govnih.gov In resistant human T-lymphoblastic leukemia cell lines (CCRF-CEM), decreased protein levels of both dCK and dGK have been observed. This diminished kinase activity leads to a substantial reduction in the intracellular production of araGTP. For instance, in one study, araG-resistant CEM/ara-G cells produced approximately one-fourth the amount of intracellular araGTP compared to the parental CEM cells after incubation with L-araG. Similarly, in MOLT-4 leukemic cell lines with acquired resistance to L-araG, a notable decrease in dGK protein and mRNA levels was found in all resistant sublines, with a partial deficiency of dCK observed in the subline exhibiting higher resistance. nih.gov
| Cell Line | Resistance Level to L-araG | dCK Activity/Expression | DGUOK Activity/Expression | Intracellular araGTP Accumulation | Reference |
|---|---|---|---|---|---|
| CEM/ara-G | 70-fold higher than parental | Decreased | Decreased | Reduced to ~25% of parental cells | |
| MOLT-4 (resistant sublines) | Varying levels | Decreased in higher resistance subline | Decreased | Reduced | nih.gov |
| CEM T-lymphoblast (resistant) | Not specified | Loss of activity as a secondary event | Not specified | Reduced | nih.gov |
The entry of L-araG into cells is facilitated by nucleoside transporters, with the human Equilibrative Nucleoside Transporter 1 (hENT1) being a major contributor. nih.gov A reduction in the expression of these transporters can limit the intracellular availability of L-araG for subsequent phosphorylation.
In a novel L-araG-resistant variant of the CCRF-CEM cell line, a lowered transcript level of hENT1 was identified as a contributing factor to resistance. While in some resistant cell lines the uptake of L-araG remains stable, the downregulation of ENT1 expression presents a clear mechanism for reducing the intracellular concentration of the drug and, consequently, its active metabolites. nih.gov The regulation of ENT1 expression can be influenced by various cellular stress signals, suggesting a complex interplay between the drug-induced environment and the cell's transport machinery. nih.gov
Impact on Drug Incorporation into DNA
The ultimate cytotoxic effect of L-araG is mediated by the incorporation of its triphosphate form, araGTP, into DNA, which leads to the inhibition of DNA synthesis and subsequent cell death. researchgate.net Consequently, mechanisms that hinder this incorporation can confer resistance.
In L-araG-resistant CEM/ara-G cells, a significant reduction in the incorporation of L-araG into both nuclear and mitochondrial DNA was observed. This decrease in drug incorporation directly correlated with a lack of inhibition of DNA synthesis in the resistant cells, in stark contrast to the parental cell line where DNA synthesis was effectively inhibited. This reduced incorporation is a downstream consequence of the diminished intracellular araGTP pools resulting from impaired kinase activity. Furthermore, some studies suggest that resistance can also arise from a reduced incorporation into mitochondrial DNA specifically, which may be an early event in the development of resistance. nih.gov
Anti-Apoptotic Mechanisms in Resistant Cell Lines
Apoptosis, or programmed cell death, is a key process through which chemotherapeutic agents eliminate cancer cells. aging-us.commdpi.com The development of resistance to L-araG has been linked to the upregulation of anti-apoptotic mechanisms, allowing cancer cells to evade drug-induced cell death.
In the L-araG-resistant CEM/ara-G cell line, researchers observed an increase in the anti-apoptotic protein Bcl-xL and a reduction in the pro-apoptotic proteins Bax and Bad. This shift in the balance of pro- and anti-apoptotic proteins creates a cellular environment that is more resistant to the apoptotic signals triggered by L-araG. Further studies in resistant cell lines have shown a lower apoptotic potential, characterized by a reduced expression of pro-apoptotic BCL2, BAX, and BAD, and an increased expression of the anti-apoptotic BCL2L1. nih.gov Additionally, resistance to Fas-mediated apoptosis has been noted in these cells. nih.gov
| Cell Line | Pro-Apoptotic Protein Changes | Anti-Apoptotic Protein Changes | Reference |
|---|---|---|---|
| CEM/ara-G | Reduced Bax and Bad | Increased Bcl-xL | |
| Ara-G resistant cells (general) | Reduced BCL2, BAX, BAD | Increased BCL2L1 | nih.gov |
Sequential Development of Resistance Mechanisms
The development of resistance to L-araG is not always a single event but can occur through a sequential acquisition of different mechanisms. nih.govnih.gov This step-wise evolution of resistance often occurs under the continuous selective pressure of the drug.
In studies with CEM T-lymphoblast cell lines, it has been shown that an initial mechanism of resistance can be a decrease in the incorporation of L-araG into mitochondrial DNA. nih.gov A subsequent and distinct event leading to higher levels of resistance is the loss of dCK activity. nih.gov This sequential development highlights the adaptability of cancer cells in overcoming the cytotoxic effects of L-araG over time. The continued selection with increasing concentrations of the drug can lead to the emergence of multiple resistance mechanisms within the same cell population. nih.gov
Strategies to Overcome Resistance in Preclinical Settings
Overcoming resistance to L-araG is a critical area of preclinical research. Various strategies are being explored to restore sensitivity to this agent in resistant cancer cells.
One approach involves the use of combination therapies. For instance, combining L-araG with agents that can modulate the activity of key metabolic enzymes has shown promise. In an ara-C-resistant leukemia cell line with low dCK expression, combination treatment with L-araG was found to augment the dCK protein level, thereby increasing the production of the active metabolite of ara-C and enhancing its cytotoxicity. researchgate.net
Another strategy focuses on targeting the overexpressed anti-apoptotic proteins. The use of small molecule inhibitors of Bcl-2 family proteins could potentially re-sensitize resistant cells to L-araG-induced apoptosis. researchgate.net Furthermore, the development of novel agents that are not susceptible to the same resistance mechanisms is an ongoing effort. Forodesine, a purine (B94841) nucleoside phosphorylase (PNP) inhibitor, has shown activity in T-cell malignancies and does not appear to have cross-resistance with nelarabine (B1678015) (the prodrug of L-araG), suggesting it could be a therapeutic option for L-araG-resistant tumors. mdpi.com
Preclinical Research Applications and Potentials
Research in Hematological Malignancies
Preclinical studies have extensively explored the potential of ara-G in various hematological cancers. nih.gov The rationale for its use stems from the observation that a deficiency in the enzyme purine (B94841) nucleoside phosphorylase (PNP) leads to an accumulation of deoxyguanosine triphosphate (dGTP), which is selectively toxic to T-cells. ashpublications.org Ara-G, being resistant to degradation by PNP, mimics this effect, making it a promising candidate for T-cell malignancies. nih.govashpublications.org
T-Cell Acute Lymphoblastic Leukemia (T-ALL) Models
In preclinical models of T-cell acute lymphoblastic leukemia (T-ALL), ara-G has demonstrated significant cytotoxic activity. nih.govnih.gov T-ALL is an aggressive cancer of immature T-lymphoblasts. ashpublications.org Research has shown that T-lymphoblasts are particularly susceptible to ara-G due to their efficient intracellular conversion of the compound into its active triphosphate form, ara-GTP. researchgate.net This active form is then incorporated into DNA, leading to the inhibition of DNA synthesis and ultimately cell death. researchgate.nettg.org.au Studies have confirmed that T-ALL cells accumulate higher concentrations of ara-GTP compared to other types of leukemia cells. researchgate.net
T-Cell Lymphoblastic Lymphoma (T-LBL) Models
Similar to its effects in T-ALL, ara-G has shown promise in preclinical models of T-cell lymphoblastic lymphoma (T-LBL). nih.govresearchgate.net T-LBL is considered a different presentation of the same disease as T-ALL, often characterized by a mass in the lymph nodes. ashpublications.orgmedscape.com The underlying biological mechanisms that make T-ALL cells sensitive to ara-G also apply to T-LBL cells, highlighting its potential as a targeted therapy for this malignancy. nih.gov
Studies in Other Lymphoid Malignancies (e.g., B-cell)
While the primary focus of ara-G research has been on T-cell malignancies, some studies have investigated its effects on other lymphoid cancers, such as those of B-cell origin. nih.gov Generally, B-lymphoblasts are more resistant to ara-G compared to their T-cell counterparts. mdpi.com However, some preclinical research has explored its activity in certain B-cell malignancies, although with less pronounced effects than in T-cell cancers. nih.govresearchgate.net For instance, one phase I trial indicated some success in treating indolent leukemias, including B-cell chronic lymphocytic leukemia. nih.gov
Antiviral Research Modalities
Beyond its anticancer potential, ara-G has been investigated for its antiviral properties. Nucleoside analogs are a well-established class of antiviral drugs that function by interfering with the viral replication process.
Inhibition of Viral DNA Polymerases
The primary mechanism of ara-G's antiviral activity is the inhibition of viral DNA polymerases. nih.gov Once inside a virus-infected cell, ara-G is converted to its triphosphate form, ara-GTP. This molecule then acts as a competitive inhibitor of the viral DNA polymerase, an enzyme essential for replicating the virus's genetic material. nih.govannualreviews.org By competing with the natural building blocks of DNA, ara-G triphosphate can be incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication. nih.govannualreviews.org
Combination Therapy Research in Preclinical Models
Synergistic Effects with Deoxycytidine Kinase Potentiators
The cytotoxic activity of 9-(β-D-arabinofuranosyl)guanine is dependent on its intracellular phosphorylation to the active triphosphate form, ara-GTP. This initial, rate-limiting phosphorylation step is catalyzed by two key enzymes: the cytoplasmic deoxycytidine kinase (dCK) and the mitochondrial deoxyguanosine kinase (dGK). nih.govaacrjournals.orgdiva-portal.org Consequently, the level of dCK and dGK activity within cancer cells is a critical determinant of ara-G's efficacy. While ara-G is a substrate for both enzymes, dGK is the preferred enzyme at low substrate concentrations. nih.gov
Strategies to potentiate dCK activity can, therefore, synergistically enhance the anticancer effects of ara-G. While direct pharmacological potentiators of dCK are not standard, preclinical studies have illuminated indirect mechanisms of potentiation. For instance, agents that induce DNA damage, such as ionizing radiation, can activate the Ataxia-telangiectasia mutated (ATM) kinase. nih.govresearchgate.net Activated ATM, in turn, phosphorylates and activates dCK, leading to more efficient conversion of nucleoside analogues to their active forms. nih.govresearchgate.net This mechanism suggests a synergistic relationship between DNA-damaging agents and nucleoside analogues like ara-G, where the DNA-damaging agent acts as an indirect potentiator of the activating kinase, dCK.
Interactions with Ribonucleotide Reductase Inhibitors
A promising area of preclinical investigation involves the combination of ara-G with inhibitors of ribonucleotide reductase (RNR). RNR is a crucial enzyme responsible for the de novo synthesis of deoxynucleoside triphosphates (dNTPs), the essential building blocks for DNA synthesis and repair. nih.govd-nb.info Several other nucleoside analogues, including fludarabine (B1672870), clofarabine, and gemcitabine, are known to be potent inhibitors of RNR. huveta.hunih.gov
The interaction between ara-G and RNR inhibitors is based on a principle of "self-potentiation." nih.gov By inhibiting RNR, these drugs deplete the intracellular pools of endogenous dNTPs, particularly dGTP in the case of guanosine (B1672433) analogues. This depletion reduces the competition for the natural substrate at the level of DNA polymerase. As a result, the incorporation of the analogue, ara-GTP, into DNA is enhanced, leading to more effective DNA chain termination and induction of apoptosis. nih.gov Preclinical studies have explored combinations such as nelarabine (B1678015) with fludarabine, leveraging this synergistic mechanism where the RNR inhibitor enhances the cytotoxic payload of ara-G. nih.gov
Novel Combination Strategies
Preclinical research is actively exploring novel combination strategies to enhance the therapeutic window of ara-G and overcome resistance. These strategies extend beyond direct modulation of its activation pathway and involve targeting complementary cellular pathways.
One approach combines nelarabine with other conventional chemotherapy agents. For example, preclinical rationale supported the investigation of nelarabine in combination with drugs like etoposide (B1684455) and cyclophosphamide. mdpi.com Another strategy involves pairing nelarabine with targeted agents. Bortezomib, a proteasome inhibitor, has been studied in combination with chemotherapy in T-cell acute lymphoblastic leukemia (T-ALL), the primary indication for nelarabine. mdpi.commdpi.com
Furthermore, research in T-ALL cell lines has suggested synergistic activity when combining gamma-secretase inhibitors (which target the Notch signaling pathway) with agents like withaferin A, rapamycin (B549165) (an mTOR inhibitor), and vorinostat (B1683920) (a histone deacetylase inhibitor). mdpi.com Given that nelarabine is a key agent in T-ALL, these findings open up potential multi-drug platforms that could include ara-G. Other preclinical investigations have pointed to potential synergy between gamma-secretase inhibitors and chloroquine. mdpi.com The development of therapies targeting apoptosis, such as the BCL-2 inhibitor venetoclax, also presents a rational combination partner for ara-G in T-cell malignancies. binasss.sa.crnih.gov
Development of Research Tools and Probes
The unique biological properties of 9-(β-D-arabinofuranosyl)guanine, specifically its preferential uptake and trapping in T-cells, have made it an attractive scaffold for the development of sophisticated research tools, most notably for non-invasive imaging.
Radiotracers for Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a powerful molecular imaging technique that uses radiotracers to visualize and quantify physiological processes in vivo. clinicaltrials.govsnmjournals.org By labeling a biologically active molecule with a positron-emitting radionuclide, its distribution and accumulation in the body can be tracked over time. The development of a radiolabeled version of an ara-G analogue provides a non-invasive method to image the location and activation status of T-cells, which is of immense value in oncology and immunology research. nih.govaacrjournals.orgnih.gov
To create a PET imaging agent based on ara-G, researchers developed 2'-deoxy-2'-[18F]fluoro-9-β-D-arabinofuranosylguanine ([18F]F-AraG), a fluorine-18 (B77423) labeled analogue. nih.govaacrjournals.org The synthesis of [18F]F-AraG has evolved since its first report to improve yield, reduce synthesis time, and enable automation for clinical use.
The original synthesis, reported in 2011, involved a direct nucleophilic fluorination of a protected precursor, followed by multiple purification and deprotection steps. nih.govdoi.org More recent and simplified methods have been developed to make the tracer more accessible for preclinical research, using solid-phase extraction for purification and minimizing the need for extensive equipment. nih.govnih.gov Furthermore, fully automated synthesis procedures have been established on commercial modules, facilitating reproducible production suitable for clinical studies. snmjournals.org These advancements have significantly improved key production parameters.
Table 1: Comparison of [18F]F-AraG Synthesis Methods A summary of reported synthesis parameters for [18F]F-AraG, highlighting the improvements from original to more recent automated methods.
| Parameter | Original Method (2011) | Simplified/Manual Method (2022) | Automated Method (2024) |
| Radiochemical Yield | 7-10% (decay-corrected) | 10 ± 2% (decay-corrected) | 30-55% (decay-corrected) |
| Synthesis Time | 140-160 minutes | ~97 minutes | ~90 minutes |
| Molar Activity (GBq/µmol) | 30-48 | 47 ± 19 | 185-555 |
Data sourced from multiple preclinical and chemistry research reports. nih.govdoi.orgsnmjournals.org
[18F]F-AraG serves as a powerful probe for imaging T-cell activation because its mechanism of action mirrors that of its therapeutic parent compound. The tracer enters cells via nucleoside transporters and is subsequently phosphorylated by dCK and, with higher affinity, by dGK. nih.govaacrjournals.orgsnmjournals.org The activity of these kinases is significantly upregulated in activated, proliferating T-cells. The resulting phosphorylated tracer, [18F]F-AraG-monophosphate, is charged and becomes trapped within the cell, leading to signal accumulation that can be detected by PET imaging. nih.govaacrjournals.org
Preclinical studies across various disease models have validated the utility of [18F]F-AraG for visualizing and quantifying T-cell responses:
Rhabdomyosarcoma: In a viral-induced rhabdomyosarcoma model that undergoes immune-mediated rejection, [18F]F-AraG PET imaging demonstrated enhanced tracer uptake within the tumors. Subsequent analysis of the tumor tissue confirmed that the signal preferentially accumulated in activated CD8+ T-cells. aacrjournals.orgclinicaltrials.gov
Pancreatic Cancer: In an immunogenic mouse model of pancreatic cancer (KPC-NINJA), tumors engineered to express a neoantigen (GFP+) showed significantly higher [18F]F-AraG uptake compared to control tumors (GFP-). This elevated signal correlated with T-cell-mediated tumor rejection, demonstrating the tracer's ability to monitor a productive anti-tumor immune response. snmjournals.org
Immunotherapy Monitoring: In mice bearing MC38 colon tumors, [18F]F-AraG PET was used to longitudinally monitor the effects of anti-PD-1 checkpoint inhibitor therapy. The imaging revealed a significant increase in tracer signal in the tumors of mice responding to the therapy compared to non-responders, often early in the treatment course. aacrjournals.org
Table 2: Preclinical Research Findings with [18F]F-AraG PET Imaging A summary of key findings from preclinical studies using [18F]F-AraG to image T-cell activation in different research models.
| Research Model | Key Finding | Quantitative Data Example |
| Rhabdomyosarcoma | Preferential tracer accumulation in activated CD8+ T-cells within the tumor microenvironment. | >80% of intratumoral signal originated from immune cells, primarily CD4+ and CD8+ T-cells. |
| Pancreatic Cancer (KPC-NINJA) | Significantly greater uptake in neoantigen-expressing tumors undergoing immune rejection. | Tumor uptake of 1.95 ± 0.05 %ID/g in GFP+ tumors vs. 0.51 ± 0.01 %ID/g in GFP- tumors. |
| Colon Cancer (MC38) with Anti-PD-1 Therapy | Early and significant increase in intratumoral signal in responders to anti-PD-1 therapy compared to non-responders. | Signal in tumor-draining lymph nodes provided key information about response to therapy. |
Data sourced from preclinical imaging studies. aacrjournals.orgsnmjournals.org
Application in Immunomonitoring Research
Analogs of arabinofuranosyl guanine (B1146940) have emerged as significant tools in the field of immunomonitoring, particularly for the non-invasive imaging of immune system dynamics. Research has focused on radiolabeled versions of the related compound, 9-β-D-arabinofuranosylguanine, to visualize and quantify activated T cells, providing critical insights into the patient-specific immune status and response to therapies. nih.govaacrjournals.org A key agent in this research is [¹⁸F]F-AraG, an ¹⁸F-labeled analog of 9-β-D-arabinofuranosylguanine (AraG), which has demonstrated a remarkable and selective accumulation within T cells. nih.govaacrjournals.orgfrontiersin.org
The principle behind its application in immunomonitoring lies in its intracellular trapping mechanism. [¹⁸F]F-AraG is phosphorylated by enzymes, specifically deoxycytidine kinase (dCK) and deoxyguanosine kinase (dGK), whose activity is significantly upregulated in activated T cells. aacrjournals.org This phosphorylation traps the tracer inside the cell, allowing for visualization via Positron Emission Tomography (PET). This method enables whole-body imaging of activated T cell populations, which is crucial for evaluating the efficacy of immunotherapies. nih.govaacrjournals.org
Detailed Research Findings
Preclinical studies have validated the potential of arabinofuranosyl guanine analogs as specific imaging agents for activated T cells. Research using a tritiated version, [³H]F-AraG, in murine immune cells has demonstrated its selectivity. nih.govaacrjournals.org The uptake of [³H]F-AraG is substantially increased in activated T cells, with the highest accumulation observed after 72 hours of activation. nih.govaacrjournals.org In contrast, uptake is low in other immune cell types, such as bone marrow-derived macrophages and dendritic cells, regardless of their activation status. nih.govaacrjournals.org While B cells, both resting and activated, also show significant uptake of the tracer, they retain less than 10% of it after a one-hour efflux period, indicating less stable trapping compared to T cells. aacrjournals.org
This selectivity makes these tracers valuable for assessing the immune contexture during cancer treatment. For instance, in preclinical models of anti-PD-1 immunotherapy, [¹⁸F]F-AraG PET imaging has been used as an early predictor of treatment response. nih.gov Studies revealed that mice responding to the therapy showed a significantly higher [¹⁸F]F-AraG signal in both the tumor and the tumor-draining lymph nodes compared to non-responding mice. nih.gov This increased signal, indicative of greater T cell activation and infiltration, was observed as early as 48 hours post-treatment, highlighting its potential as a timely immunomonitoring tool. nih.gov The presence of CD8+ cytotoxic T cells within the tumor microenvironment is a significant positive predictor of patient survival across numerous solid cancers. frontiersin.org
The data below summarizes the differential uptake of a radiolabeled arabinofuranosyl guanine analog in various murine immune cell populations, illustrating its utility in distinguishing activated T cells.
Uptake of [³H]F-AraG in Murine Immune Cells
| Cell Type | Activation Status | Key Findings | Reference |
|---|---|---|---|
| T Cells | Unstimulated vs. Activated | Uptake increases with activation; highest uptake observed after 72 hours of activation. | nih.govaacrjournals.org |
| B Cells | Unstimulated vs. Activated | High uptake regardless of activation status, but low retention (<10% after 1 hr). | nih.govaacrjournals.org |
| Macrophages | Unstimulated vs. Activated | Low uptake regardless of activation status. | nih.govaacrjournals.org |
| Dendritic Cells | Unstimulated vs. Activated | Low uptake regardless of activation status. | nih.govaacrjournals.org |
Synthetic Methodologies for 9 B L Arabinofuranosyl Guanine and Derivatives in Research
Chemical Synthesis Routes and Reaction Conditions
Chemical synthesis provides a versatile platform for the production of L-araG and a wide array of its derivatives, allowing for precise structural modifications.
Glycosylation Reactions (e.g., stereoselective anion glycosylation)
A key step in the chemical synthesis of nucleosides like L-araG is the formation of the glycosidic bond between the sugar (arabinofuranose) and the nucleobase (guanine). Achieving the correct stereochemistry (the β-anomer) and regioselectivity (attachment at the N-9 position of the purine) is a significant challenge.
Stereoselective anion glycosylation is a powerful technique employed to control the stereochemical outcome of the glycosylation reaction. researchgate.netcuni.cz This method involves the use of a purine (B94841) salt, often a potassium salt of a protected guanine (B1146940) derivative, which is then coupled with a protected arabinofuranosyl halide. researchgate.net The use of the anion of the purine base enhances its nucleophilicity, facilitating the reaction. The stereoselectivity of this reaction is influenced by several factors, including the protecting groups on the sugar, the solvent, and the reaction temperature. The goal is to favor an SN2-type reaction mechanism, which leads to the inversion of configuration at the anomeric carbon, yielding the desired β-anomer. nih.gov For instance, the synthesis of a protected precursor to 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)guanine (D-araF-G) was achieved through the stereoselective anion glycosylation of the potassium salt of 2-amino-6-chloropurine (B14584) with a protected 2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide. researchgate.net
General glycosylation strategies often rely on the "Silyl-Hilbert-Johnson" (or Vorbrüggen) conditions, which utilize a silylated heterocyclic base and a Lewis acid catalyst. nih.gov The stereochemical outcome is often directed by the presence of a participating group at the C-2 position of the sugar, which can lead to the formation of the desired β-anomer. nih.govnih.gov
Synthesis of Fluorinated Derivatives (e.g., 2'-deoxy-2'-fluoro-araG)
Fluorinated nucleoside analogs, such as 2'-deoxy-2'-fluoro-araG (F-araG), are of significant interest due to their enhanced biological activities. The introduction of a fluorine atom at the 2'-position of the arabinose sugar can increase the metabolic stability of the nucleoside.
The synthesis of these derivatives often involves the preparation of a fluorinated sugar intermediate. A common strategy is the fluorination of a suitably protected sugar precursor. For example, a seven-step synthesis of 1,3-di-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose, a key intermediate for fluorinated nucleosides, has been reported starting from 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-allofuranose. A crucial step in this process is the fluorination using potassium fluoride (B91410) in acetamide. nih.gov
Once the fluorinated sugar is obtained, it can be coupled with a purine base. For the synthesis of 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl purine nucleosides, an efficient method involves the bromination of 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose to create a reactive 1-α-bromide. This is followed by a selective coupling reaction with purine potassium salts. researchgate.net An alternative approach for synthesizing 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)guanine (araF-G) involves coupling 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide with 2-chlorohypoxanthine, which yielded 2-chloro-β-araF-I. This intermediate was then converted to araF-G by treatment with methanolic ammonia (B1221849) at high temperature. nih.gov
A direct fluorination approach has also been developed for the synthesis of radiolabeled derivatives like 2'-deoxy-2'-[¹⁸F]fluoro-9-β-D-arabinofuranosylguanine ([¹⁸F]F-AraG). This was achieved by reacting 2-N-acetyl-6-O-((4-nitrophenyl)ethyl)-9-(3',5'-di-O-trityl-2'-O-trifyl-β-D-ribofuranosyl)guanine with [¹⁸F]KF/Kryptofix 2.2.2 in DMSO at 85°C. nih.gov
Biocatalytic Synthesis Approaches
Biocatalysis offers an attractive alternative to chemical synthesis, often providing higher selectivity, milder reaction conditions, and a more environmentally friendly process. researchgate.netnih.govspinchem.com Whole-cell systems and isolated enzymes are both utilized for the synthesis of L-araG and its analogs. appleacademicpress.comnih.gov
Whole-Cell Biocatalysis
Whole-cell biocatalysis leverages the enzymatic machinery within microorganisms to perform complex chemical transformations. nih.govappleacademicpress.comnih.gov This approach can be more cost-effective than using isolated enzymes as it eliminates the need for enzyme purification. spinchem.com
A notable example is the synthesis of 9-β-D-arabinofuranosylguanine (D-araG) using a two-step process involving two different whole-cell biocatalysts. nih.govebi.ac.uk Due to the low solubility of guanine, direct transglycosylation is challenging. nih.govebi.ac.uk To overcome this, a strategy was developed where the first step involves a transglycosylation reaction to produce an intermediate, followed by a deamination step catalyzed by a second microorganism. nih.govebi.ac.uk Specifically, Enterobacter gergoviae and Arthrobacter oxydans have been used in combination to synthesize D-araG. nih.govebi.ac.uk
Escherichia coli cells have also been employed for the synthesis of D-araG from 1-(β-D-arabinofuranosyl)cytosine (ara-C) and guanine, guanosine (B1672433), or 2'-deoxyguanosine. nih.gov Glutaraldehyde-treated E. coli cells were used, and the reaction conditions, including phosphate (B84403) ion concentration, substrate molar ratio, and pH, were optimized to achieve a product yield of 63-65%. nih.gov
Furthermore, Citrobacter koseri whole cells have been utilized for the production of various arabinonucleosides, including fludarabine (B1672870) and vidarabine, through transglycosylation reactions. conicet.gov.ar
Enzyme-Mediated Synthesis (e.g., Transglycosylation, Deamination)
Isolated enzymes offer a more controlled and specific approach to biocatalysis. Nucleoside phosphorylases are key enzymes in this context, catalyzing the reversible cleavage of the glycosidic bond. conicet.gov.ar
Transglycosylation: This is a one-pot cascade reaction that combines the action of a pyrimidine (B1678525) nucleoside phosphorylase (PyNP) and a purine nucleoside phosphorylase (PNP). conicet.gov.arresearchgate.net The PyNP first converts a pyrimidine nucleoside into an α-ribose-1-phosphate intermediate. Subsequently, the PNP catalyzes the transfer of the ribose-1-phosphate (B8699412) to a purine base, forming the desired purine nucleoside. conicet.gov.ar This enzyme-mediated base exchange is a common method for nucleoside synthesis and can selectively generate the desired β-anomer. nih.gov The synthesis of Vidarabine (9-β-D-arabinofuranosyladenine), for example, has been achieved through biocatalytic transglycosylation using various bacterial strains. rsc.org
Deamination: In cases where direct transglycosylation to guanine is inefficient, a two-step enzymatic process is often employed. researchgate.net This involves the initial synthesis of a precursor nucleoside, such as 2,6-diaminopurine (B158960) arabinoside (ara-DAP), via transglycosylation. researchgate.net This intermediate is then converted to araG through deamination, a reaction catalyzed by an enzyme like adenosine (B11128) deaminase (ADA). conicet.gov.arresearchgate.net For instance, ara-DAP can be synthesized using purine nucleoside phosphorylase and pyrimidine nucleoside phosphorylase from Enterobacter aerogenes. The resulting ara-DAP is then transformed into ara-G using adenylate deaminase from Aspergillus oryzae. researchgate.net
Data Tables
Table 1: Examples of Chemical Synthesis Reactions for 9-(β-L-Arabinofuranosyl)guanine and Derivatives
| Product | Starting Materials | Key Reagents/Conditions | Reference |
| Protected 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl guanine precursor | Potassium salt of 2-amino-6-chloropurine, protected 2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide | Stereoselective anion glycosylation | researchgate.net |
| 1,3-di-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose | 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-allofuranose | Potassium fluoride in acetamide | nih.gov |
| 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)guanine (araF-G) | 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide, 2-chlorohypoxanthine | Coupling followed by treatment with methanolic ammonia | nih.gov |
| 2'-deoxy-2'-[¹⁸F]fluoro-9-β-D-arabinofuranosylguanine ([¹⁸F]F-AraG) | 2-N-acetyl-6-O-((4-nitrophenyl)ethyl)-9-(3',5'-di-O-trityl-2'-O-trifyl-β-D-ribofuranosyl)guanine | [¹⁸F]KF/Kryptofix 2.2.2, DMSO, 85°C | nih.gov |
Table 2: Examples of Biocatalytic Synthesis of 9-(β-L-Arabinofuranosyl)guanine and Analogs
| Product | Biocatalyst | Substrates | Key Process | Reference |
| 9-β-D-arabinofuranosylguanine (D-araG) | Enterobacter gergoviae and Arthrobacter oxydans (whole cells) | Pyrimidine nucleoside, Guanine | Two-step transglycosylation and deamination | nih.gov |
| 9-β-D-arabinofuranosylguanine (D-araG) | Escherichia coli BM-11 (whole cells) | 1-(β-D-arabinofuranosyl)cytosine (ara-C), guanine/guanosine/2'-deoxyguanosine | Transglycosylation | nih.gov |
| Purine arabinonucleosides (e.g., fludarabine, vidarabine) | Citrobacter koseri (whole cells) | Arabinofuranosyluracil (AraU), corresponding purine bases | Transglycosylation | conicet.gov.ar |
| Guanine arabinoside (ara-G) | Enterobacter aerogenes (enzymes) and Aspergillus oryzae (enzyme) | Uracil arabinoside, 2,6-diaminopurine | Two-step transglycosylation and deamination | researchgate.net |
Analytical Methodologies for Research on 9 B L Arabinofuranosyl Guanine
Chromatographic Techniques for Compound Characterization
Chromatography is a fundamental tool for the separation and purification of 9-(β-L-arabinofuranosyl)guanine and its metabolites.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 9-(β-L-arabinofuranosyl)guanine and its phosphorylated forms. nih.govsigmaaldrich.com This method offers high resolution and sensitivity for separating complex mixtures.
Research Findings:
Various HPLC methods have been developed for the simultaneous quantification of nelarabine (B1678015), the prodrug of 9-(β-D-arabinofuranosyl)guanine (ara-G), and ara-G itself in human plasma. researchgate.net One such method demonstrated linearity over concentration ranges of 0.1562–10 μg/mL for nelarabine and 0.6250–40 μg/mL for ara-G. researchgate.net Another sensitive isocratic-elution HPLC method was developed to quantify ara-G triphosphate (ara-GTP), the active metabolite. nih.govsigmaaldrich.com This method utilizes an anion-exchange column and UV detection at 254 nm, achieving a detection limit of 10 pmol. nih.govsigmaaldrich.com
Reversed-phase HPLC (RP-HPLC) has also been employed for the quantitative determination of nelarabine in tablet dosage forms. researchgate.net Furthermore, HPLC is used in the purification of chemically synthesized 9-(β-D-arabinofuranosyl)guanine. researchgate.net In studies of related compounds, anion-exchange HPLC has been used to analyze reaction mixtures and separate products. rsc.orgnih.gov
| HPLC Method Details | |
| Analyte | Nelarabine and 9-(β-D-arabinofuranosyl)guanine (Ara-G) |
| Matrix | Human Plasma |
| Column | Waters ACQUITY UPLC® BEH C18 |
| Mobile Phase | Acetonitrile–water (containing 0.1% formic acid) gradient |
| Detection | Mass Spectrometry (Parallel Reaction Monitoring) |
| Linear Range | Nelarabine: 0.1562–10 μg/mL, Ara-G: 0.6250–40 μg/mL |
Spectroscopic and Spectrometric Methods
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and identification of 9-(β-L-arabinofuranosyl)guanine and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of molecules. For 9-(β-D-xylofuranosyl)-guanine, a related compound, both ¹H and ¹³C NMR have been used for structural characterization. nih.gov In the synthesis of 9-β-D-arabinofuranosyl guanine (B1146940), ¹H-NMR was used to confirm the structure of the final product. google.com
¹H NMR Data for 9-(1,3-dihydroxy-2-propoxymethyl)guanine (a related compound) in DMSO-d₆: google.com
δ 10.58 (1H, s, --NHCO)
δ 7.78 (1H, s, N=CH--N)
δ 6.46 (2H, br s, --NH₂)
δ 5.42 (2H, s, N--CH₂--O)
δ 4.58 (2H, 2t, J=6 Hz, 2 C--OH)
δ 3.6-3.2 (m, 5H, O--CH(CH₂--)CH₂--)
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. It is often coupled with liquid chromatography (LC-MS) for enhanced separation and identification. LC-MS/MS has been developed for the sensitive quantitation of arabinofuranosylguanosine 5'-triphosphate (ara-GTP) in human peripheral blood mononuclear cells. researchgate.net This method was validated in the range of 2–250 pg/mL. researchgate.net In studies of related guanine adducts, LC-MS analysis has been crucial for confirming product formation and purity. rsc.org
Biochemical Assays for Enzyme Activity and Metabolite Quantification
Biochemical assays are essential for studying the interaction of 9-(β-L-arabinofuranosyl)guanine and its metabolites with enzymes and for quantifying their intracellular concentrations.
Enzyme Activity Assays:
The active form of nelarabine, ara-G, is phosphorylated to ara-GTP, which inhibits DNA synthesis. nih.govsigmaaldrich.comresearchgate.netnih.gov Assays measuring the activity of enzymes involved in this phosphorylation pathway, such as deoxyguanosine kinase, are critical. nih.gov Furthermore, competitive inhibition assays have shown that ara-G can inhibit purine (B94841) nucleoside phosphorylase (PNP) at high concentrations. nih.gov The triphosphate form, ara-GTP, is a potent inhibitor of ribonucleotide reductase and DNA polymerases.
Metabolite Quantification:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
